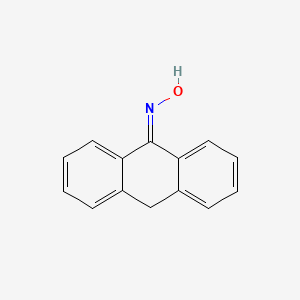
9(10H)-Anthracenone, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, oxime is an organic compound belonging to the oxime family, which are derivatives of hydroxylamine and carbonyl compounds This compound is particularly interesting due to its structural properties and potential applications in various fields of chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 9(10H)-Anthracenone, oxime typically involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar process but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 9(10H)-Anthracenone, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Catalytic reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Lithium aluminium hydride (LiAlH4) is used for the reduction of oximes to amines.
Substitution: Various nucleophiles such as alkyl halides can be used in substitution reactions under basic conditions.
Major Products Formed:
Nitrile oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted oximes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
9(10H)-Anthracenone, oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, oxime involves its ability to form stable complexes with various substrates. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, oximes can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oxime-based antidotes .
Comparaison Avec Des Composés Similaires
9-Anthraldehyde oxime: Similar in structure but differs in the position of the oxime group.
Isoxazoles: Heterocyclic compounds derived from oximes.
Ketoximes and Aldoximes: General classes of oximes derived from ketones and aldehydes, respectively.
Uniqueness: 9(10H)-Anthracenone, oxime is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its stability and versatility make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
92560-84-4 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-(10H-anthracen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NO/c16-15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,16H,9H2 |
Clé InChI |
DHSLOIFKVQGCQU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=NO)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


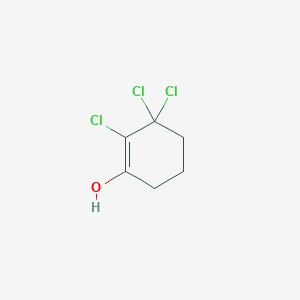
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
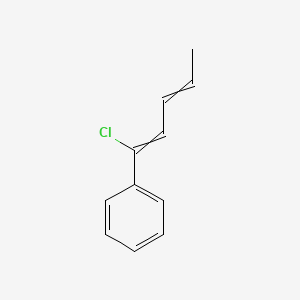
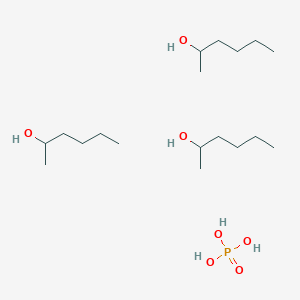
methanone](/img/structure/B14356844.png)
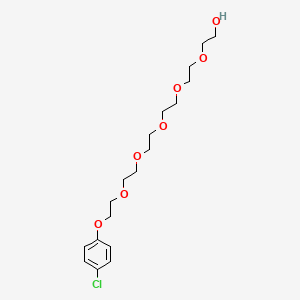
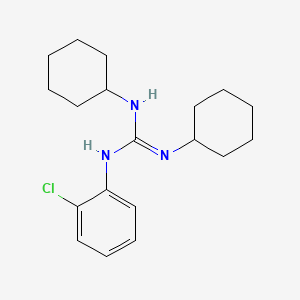
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
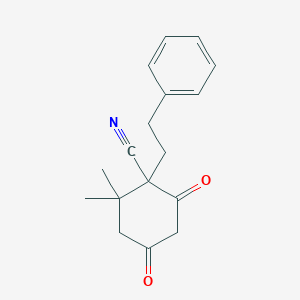
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
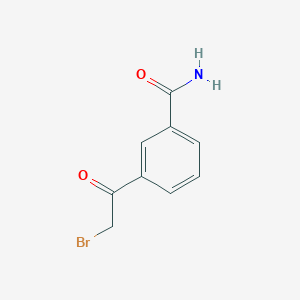
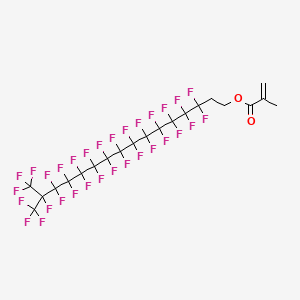
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
